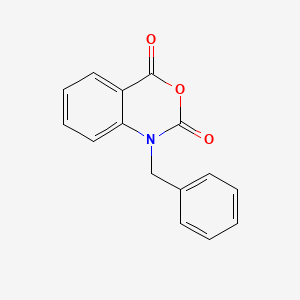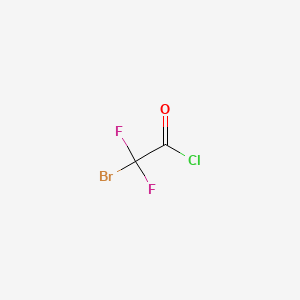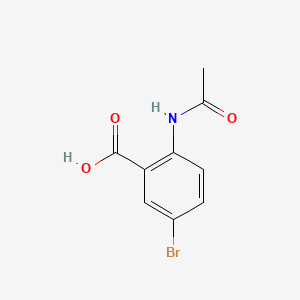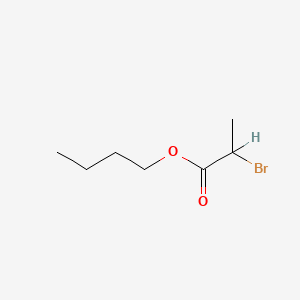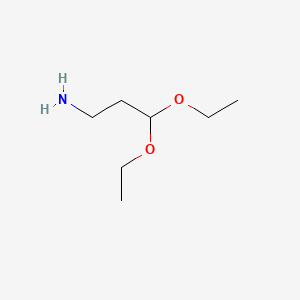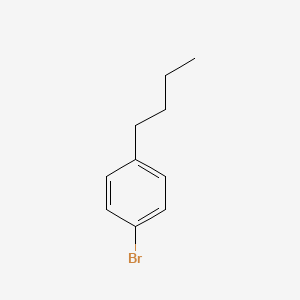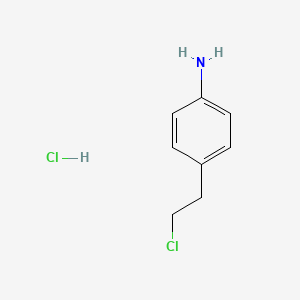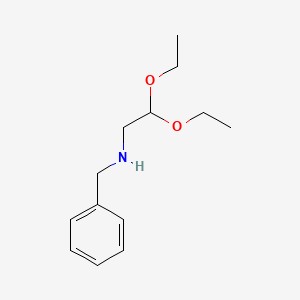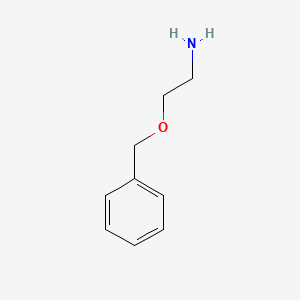
2-(ベンジルオキシ)-1-エタンアミン
概要
説明
2-(Benzyloxy)-1-ethanamine is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Benzyloxy)-1-ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Benzyloxy)-1-ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-1-ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ベンジルエーテルおよびエステルの合成
2-(ベンジルオキシ)-1-エタンアミンは、ベンジルエーテルおよびエステルの合成のための穏やかで、便利で、そして独自の有効な新しい試薬として台頭しています . この化合物は、2-ベンジルオキシ-1-エタンアミンのN-メチル化がその場で活性試薬を生成する、改訂されたベンジル転移プロトコルを提供します .
光学活性化合物の調製
注目すべき方法の1つは、エチル(S)-ラクテートから光学活性エチル(S)-2-(ベンジルオキシ)プロピオネートを調製し、その後(S)-2-(ベンジルオキシ)プロパナールに変換することです. この方法は、所望の立体化学を保持する出発物質と反応条件の重要性を強調しています.
複雑な複素環構造の合成
(S)-2-(ベンジルオキシ)プロパナールは、酸化アミノカルボニル化およびパラジウム触媒酸化反応を含むさまざまな化学反応を受け、複雑な複素環構造を形成します. これらの反応は、この化合物が薬理学的に興味深い分子および複雑な複素環の合成における前駆体としての多用途性を示しています.
不飽和スルホンの前駆体および酸触媒ベンジル化
この化合物は、酸触媒ベンジル化プロセスにおいて不飽和スルホンを合成するための前駆体として使用できます.
ブリオスタチン南半球中間体の合成
これは、さまざまな化学プロセスで使用されるC17-C27ブリオスタチン南半球中間体を合成するための出発物質として役立ちます.
アルコールのベンジル化
ある研究では、アルコールをベンジルエーテルに効率的に変換することに使用され、さまざまなアルコールのベンジル化のための有望な方法を提供しています.
二重立体選択
この化合物は、ルイス酸促進付加において二重立体選択を受け、ほぼ純粋なシス-2,5-置換テトラヒドロフランを生成します.
ベータアドレナリン受容体ラジオリガンドの放射合成
これは、ベータアドレナリン受容体を研究するためのラジオリガンドであるS-[11C]CGP 12177の放射合成のための前駆体の非対称合成に関与しています.
Safety and Hazards
作用機序
Target of Action
Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been shown to interact with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammation and cellular signaling respectively.
Mode of Action
It’s known that benzyloxy compounds can undergo reactions such as the suzuki–miyaura cross-coupling , which involves the transfer of formally nucleophilic organic groups from boron to palladium . This could potentially influence the interaction of 2-(Benzyloxy)-1-ethanamine with its targets.
Biochemical Pathways
Benzylic compounds are known to undergo oxidation and reduction reactions , which could potentially affect various metabolic pathways in the cell.
Pharmacokinetics
Similar compounds such as 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine have been shown to exhibit glucose-dependent insulin secretion in rats following intravenous administration .
Result of Action
Similar compounds have been shown to have effects such as insulin secretion , suggesting potential effects on cellular metabolism and signaling.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as light, temperature, pH, and the presence of other chemicals can affect the stability and reactivity of 2-(Benzyloxy)-1-ethanamine . For instance, changes in pH can affect the protonation state of the compound, potentially influencing its reactivity and interaction with targets.
生化学分析
Biochemical Properties
2-(Benzyloxy)-1-ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and cytochrome P450 enzymes. These interactions are crucial for its metabolism and potential therapeutic effects. The compound’s benzyl group can undergo oxidation, leading to the formation of reactive intermediates that may further interact with cellular biomolecules .
Cellular Effects
2-(Benzyloxy)-1-ethanamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of GABA receptors, which are involved in inhibitory neurotransmission. This modulation can impact neuronal firing and overall cellular function. Additionally, the compound may affect the expression of genes related to oxidative stress and apoptosis .
Molecular Mechanism
The molecular mechanism of 2-(Benzyloxy)-1-ethanamine involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For instance, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin and dopamine. This inhibition can have therapeutic implications for conditions like depression and anxiety .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzyloxy)-1-ethanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade when exposed to light or extreme pH levels. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular viability and function .
Dosage Effects in Animal Models
The effects of 2-(Benzyloxy)-1-ethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anxiolytic or antidepressant properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies .
Metabolic Pathways
2-(Benzyloxy)-1-ethanamine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These pathways include oxidation and conjugation reactions that facilitate the compound’s excretion from the body. The interactions with metabolic enzymes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, 2-(Benzyloxy)-1-ethanamine is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in different tissues can affect its overall activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(Benzyloxy)-1-ethanamine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
特性
IUPAC Name |
2-phenylmethoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGVVOAKITWCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336448 | |
| Record name | 2-(benzyloxy)-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38336-04-8 | |
| Record name | 2-(benzyloxy)-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Benzyloxy)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

